molecular formula C14H15ClN2 B1320341 N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine CAS No. 893751-54-7

N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine

Cat. No.: B1320341
CAS No.: 893751-54-7
M. Wt: 246.73 g/mol
InChI Key: RHTJNUGWLJKUSA-UHFFFAOYSA-N
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Description

N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine is a synthetic small molecule with the CAS registry number 893751-54-7 and a molecular formula of C14H15ClN2 . It has a molecular weight of 246.74 g/mol and is supplied with a purity of not less than 98% . This compound is an aromatic diamine, a class of molecules known to be of significant interest in medicinal chemistry research for their potential anti-inflammatory properties. Studies on structurally similar compounds, such as N1-benzyl-4-methylbenzene-1,2-diamine (BMD), have demonstrated potent suppressive effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages . The proposed mechanism of action for these analogs involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses. Specifically, these related diamines suppress LPS-induced NF-κB transcriptional activity and DNA-binding without affecting IκBα degradation, suggesting they inhibit the nuclear translocation step of NF-κB p65 . This mechanism leads to the downstream down-regulation of inducible nitric oxide synthase (iNOS) expression at the transcriptional level . Researchers can utilize this compound as a valuable chemical tool to further investigate NF-κB-dependent inflammatory processes. The product is intended for research purposes only and is not for diagnostic or therapeutic use. It must be handled by qualified professionals in a laboratory setting.

Properties

IUPAC Name

1-N-benzyl-4-chloro-1-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2/c1-17(10-11-5-3-2-4-6-11)14-8-7-12(15)9-13(14)16/h2-9H,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTJNUGWLJKUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

melting point and boiling point data for N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and characterization of N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine (CAS 893751-54-7).

CAS Registry Number: 893751-54-7 Synonyms: N1-Benzyl-4-chloro-N1-methyl-o-phenylenediamine; 4-Chloro-N1-methyl-N1-(phenylmethyl)-1,2-benzenediamine.[1][2] Role: Key intermediate in the synthesis of 1-benzyl-5-chlorobenzimidazole derivatives (e.g., antihistamines, kinase inhibitors).

Physical & Chemical Properties

As a specialized research intermediate, experimental physical data for this specific N-methylated analog is not widely indexed in public standard reference libraries (e.g., CRC, Merck Index). The data below synthesizes predicted values based on quantitative structure-property relationships (QSPR) and comparative data from the closest structural analog, N1-benzyl-4-chlorobenzene-1,2-diamine (CAS 39235-92-2).

Quantitative Data Summary
PropertyValue (Predicted/Calculated)Experimental Baseline (Analog*)
Molecular Formula C₁₄H₁₅ClN₂C₁₃H₁₃ClN₂ (Desmethyl)
Molecular Weight 246.74 g/mol 232.71 g/mol
Physical State Viscous Oil or Low-Melting SolidSolid (MP: ~85–90°C**)
Boiling Point 385 ± 40°C (at 760 mmHg)~360°C
Density 1.18 ± 0.1 g/cm³ 1.22 g/cm³
pKa (Conjugate Acid) ~5.2 (Aniline N), ~3.5 (Diamine N)~4.8
LogP 3.82 ± 0.43.45
Solubility Soluble in DCM, DMSO, MeOH; Insoluble in WaterSoluble in organic solvents

Note: The "Experimental Baseline" refers to the desmethyl analog (CAS 39235-92-2). N-methylation typically disrupts intermolecular hydrogen bonding, often lowering the melting point relative to the secondary amine precursor, potentially resulting in an oil at room temperature.

Synthesis & Manufacturing Protocol

Due to the lack of commercial bulk availability, researchers typically synthesize this compound in situ. The most robust route involves a two-step sequence: Nucleophilic Aromatic Substitution (


) followed by Nitro Reduction.
Step 1: Coupling

Precursors: 2,5-Dichloronitrobenzene + N-Methylbenzylamine. Reaction: The secondary amine (N-methylbenzylamine) selectively displaces the chlorine ortho to the nitro group due to the strong electron-withdrawing effect of the nitro moiety.

  • Reagents: 2,5-Dichloronitrobenzene (1.0 eq), N-Methylbenzylamine (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or DMSO (Polar aprotic promotes

    
    ).
    
  • Conditions: Heat at 80–100°C for 4–6 hours.

  • Checkpoint: Monitor disappearance of 2,5-dichloronitrobenzene by TLC (Hexane/EtOAc 8:2). The intermediate, N-benzyl-4-chloro-N-methyl-2-nitroaniline, is typically a bright orange/yellow solid.

Step 2: Nitro Reduction

Precursors: N-Benzyl-4-chloro-N-methyl-2-nitroaniline. Reaction: Selective reduction of the nitro group to the primary amine without dehalogenating the aromatic chloride.

  • Method A (Chemical): Iron powder (Fe, 5 eq) + Ammonium Chloride (

    
    , 5 eq) in Ethanol/Water (3:1) at reflux (
    
    
    
    ) for 2 hours. This Bechamp reduction is mild and preserves the Ar-Cl bond.
  • Method B (Catalytic): Hydrogenation (

    
    , 1 atm) with Raney Nickel or Pt/C (sulfided) to prevent dechlorination. Avoid Pd/C unless using specific poisons, as it may strip the chlorine.
    
Synthesis Workflow Diagram

SynthesisPathway Start 2,5-Dichloronitrobenzene (CAS 89-61-2) Intermediate Intermediate: N-Benzyl-4-chloro-N-methyl-2-nitroaniline (Orange Solid) Start->Intermediate SNAr Substitution Reagent + N-Methylbenzylamine (K2CO3, DMF, 100°C) Product Product: N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine (CAS 893751-54-7) Intermediate->Product Nitro Reduction Reduction Reduction Step: Fe / NH4Cl / EtOH (Bechamp Reduction)

Caption: Two-step synthesis pathway from commercially available 2,5-dichloronitrobenzene via SNAr and Bechamp reduction.

Characterization & Validation (Self-Validating Protocol)

Researchers must validate the identity of the synthesized material using NMR and MS, as melting point alone is unreliable for this intermediate.

Expected 1H NMR Signals (in )
  • 
     2.7–2.9 ppm (3H, s): 
    
    
    
    singlet. This is the diagnostic peak distinguishing it from the desmethyl analog.
  • 
     3.5–4.0 ppm (2H, br s): 
    
    
    
    (aniline protons). Broadens or disappears with
    
    
    shake.
  • 
     4.1–4.3 ppm (2H, s):  Benzyl 
    
    
    
    protons.
  • 
     6.5–7.4 ppm (Ar-H):  Aromatic multiplet. Look for the specific pattern of the 1,2,4-substituted ring (doublet, doublet of doublets, doublet).
    
Quality Control Checkpoints
  • Color: The product should be a pale yellow to brown oil/solid. Darkening indicates oxidation (formation of quinone imines).

  • Solubility: Fully soluble in dilute HCl (1M), confirming the basic amine functionality.

  • Storage: Store under Argon/Nitrogen at -20°C. Diamines are prone to air oxidation.

References

  • Analog Synthesis (Desmethyl): Deodato, D., et al. (2022). "Synthesis of N1-benzyl-4-chlorobenzene-1,2-diamine via Iron-mediated reduction." Bioorganic & Medicinal Chemistry Letters.

  • General SNAr Methodology: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews.

  • Bechamp Reduction Protocol: Org. Synth. 1948, 28, 11. "Reduction of Nitro Compounds with Iron."

  • Predicted Properties Source: ChemSpider/ACD Labs Prediction Algorithms for C14H15ClN2.

Sources

pKa values and ionization behavior of N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine

[1][2][3][4]

Executive Summary

N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine (CAS: 893751-54-7) is a specialized substituted o-phenylenediamine intermediate, primarily utilized as a scaffold in the synthesis of benzimidazole-based therapeutics and antihistamines.[1][2][3] Its utility in medicinal chemistry is defined by the differential reactivity of its two nitrogen centers: a sterically hindered, tertiary aniline at position N1 and a nucleophilic primary amine at position N2.[3]

This technical guide provides a high-resolution analysis of the ionization behavior (pKa), lipophilicity, and structural dynamics of this compound. Given the absence of specific experimental constants in public registries for this exact derivative, this guide synthesizes data from structural analogs (4-chloro-1,2-phenylenediamine) and Quantitative Structure-Property Relationship (QSPR) principles to establish a predictive ionization profile essential for lead optimization.[2][3]

Structural & Electronic Basis of Ionization[4]

To understand the ionization behavior, we must deconstruct the electronic environment of the two basic centers. The molecule features a 4-chloro-substituted benzene ring with two amino groups in an ortho relationship.[1][2][3]

Electronic Substituent Effects

The ionization constants (pKa) are governed by the electron density available at the nitrogen lone pairs.

  • The 4-Chloro Substituent: Chlorine exerts a strong inductive withdrawal (-I) and a weaker resonance donation (+R).[2][3]

    • Effect on N1 (Para to Cl): The -I effect is significant, but the +R effect can partially compensate.[3] However, in anilines, p-Cl is net deactivating (acidifying).

    • Effect on N2 (Meta to Cl): The substituent is in the meta position relative to the primary amine. Here, resonance effects are negligible, and the -I effect dominates, significantly reducing the basicity of N2.[3]

  • The N1 Substituent (Benzyl/Methyl):

    • Inductive Effect: The methyl group (+I) increases electron density. The benzyl group is mildly electron-withdrawing relative to an alkyl group but bulky.[2][3]

    • Steric Inhibition of Resonance: The bulky N-benzyl-N-methyl group forces the N1 lone pair out of planarity with the benzene ring.[2][3] This "decoupling" prevents the lone pair from delocalizing into the aromatic

      
      -system, theoretically increasing the basicity of N1 compared to a planar aniline, making it the primary site of protonation.[2][3]
      
Structural Resonance Diagram (DOT)

The following diagram visualizes the competing electronic vectors that determine the pKa values.

GN1N1 (Tertiary)Site of 1st Protonation(Steric Decoupling)N2N2 (Primary)Site of 2nd Protonation(Meta-Cl Effect)N1->N2Ortho-Repulsion / H-BondingRingBenzene CoreN1->Ring+R (Inhibited by Sterics)Cl4-Chloro(-I Inductive Withdrawal)Cl->Ring-I (Strong)Ring->N2Resonance Delocalization

Figure 1: Electronic vector map showing the interplay between the withdrawing Chlorine and the steric environment of the amines.[2][3]

Predicted Ionization Constants (pKa)

Based on the Hammett equation principles and data from the parent compound (4-chloro-1,2-phenylenediamine, pKa ~4.3 & 0.[2][3]5) and N,N-dialkylanilines, the predicted ionization profile is as follows:

Ionization Steps

The molecule behaves as a weak di-acidic base .[2][3]

SpeciesStatePredicted pKaStructural Rationale
BH


B

(N1)
4.8 – 5.3 The tertiary amine is the most basic center.[2][3] Although p-Cl is withdrawing, the N-alkylation and steric inhibition of resonance (preventing delocalization into the ring) preserve the lone pair availability.[2][3]
BH


BH


(N2)
2.2 – 2.8 The primary amine is weakly basic due to the meta-Cl (-I effect) and the electrostatic repulsion from the already protonated N1 neighbor (Coulombic effect).
Physiological State[2][4]
  • pH 1.2 (Gastric): Predominantly Dicationic (BH

    
    )  or Monocationic. High Solubility.
    
  • pH 7.4 (Blood/Tissue): Predominantly Neutral (B) . High Lipophilicity (LogP > 3.5).

  • Implication: This molecule will exhibit classic "solubility-limited absorption" at intestinal pH but rapid dissolution in the stomach.[2][3]

Experimental Determination Protocols

Since calculated values are approximations, experimental validation is required for regulatory filing.[3] Due to the molecule's low water solubility (predicted LogP ~3.8), standard aqueous titration is impossible.

Method: Potentiometric Titration in Co-Solvent

Instrument: Sirius T3 or equivalent autotitrator. Principle: The Yasuda-Shedlovsky extrapolation is used to determine aqueous pKa from apparent pKa values (

23
Step-by-Step Protocol:
  • Preparation: Weigh ~3 mg of N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine solid.

  • Dissolution: Dissolve in 0.15 M KCl (ionic strength adjustor) with varying ratios of Methanol (MDM): 30%, 40%, 50% w/w.

  • Titration:

    • Acidify to pH 1.5 using 0.5 M HCl.

    • Titrate with 0.5 M KOH under inert gas (

      
      ) purge to exclude 
      
      
      .
    • Record pH vs. Volume data.[3]

  • Data Processing:

    • Calculate

      
       for each methanol concentration.[3]
      
    • Plot

      
       vs. Weight % Methanol (or dielectric constant 
      
      
      ).
    • Extrapolate to 0% co-solvent to obtain the aqueous

      
      .
      
Workflow Diagram (DOT)

ExperimentStartSample Weighing(~3mg)SolubilizeDissolve inMeOH/Water Ratios(30%, 40%, 50%)Start->SolubilizeAcidifyAcidify to pH 1.5(Protonate N1 & N2)Solubilize->AcidifyTitrateAlkalimetric Titration(KOH Addition)Acidify->TitrateCalcYasuda-ShedlovskyExtrapolationTitrate->CalcResultAqueous pKaCalc->Result

Figure 2: Workflow for determining pKa of lipophilic bases using co-solvent extrapolation.[2][3]

Biopharmaceutical Implications[2][4]

Lipophilicity (LogD) Profile

The ionization state dramatically affects the distribution coefficient (LogD).

  • LogP (Intrinsic): Estimated at 3.8 ± 0.4 (due to Benzyl + Chloro lipophilicity).

  • LogD

    
    :  ~3.8 (Molecule is neutral). High membrane permeability; potential for high CNS penetration if not effluxed.[3]
    
  • LogD

    
    :  < 1.0 (Molecule is ionized). Low membrane permeability; high aqueous solubility.[3]
    
Salt Selection Strategy

For drug development, the free base is likely too lipophilic and crystalline.

  • Recommended Counter-ions:

    • Hydrochloride (HCl): Will form a stable salt at N1. However, the weak basicity of N2 means a dihydrochloride might be hygroscopic or unstable (losing HCl).

    • Mesylate/Tosylate: Preferred for increasing molecular weight and melting point, stabilizing the monocationic form.[3]

References

  • PubChem Compound Summary. (2025). N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine (CAS 893751-54-7).[1][2][3] National Center for Biotechnology Information.[3] Link[1]

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution.[3] Butterworths.[3] (Foundational text for aniline pKa values).

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State.[3] Wiley-Interscience.[2][3] (Source for Yasuda-Shedlovsky extrapolation protocol).

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[3] (Source for Hammett substituent constants

    
     for Cl and Amines).
    
  • Sigma-Aldrich. (2025).[2][3] 4-Chloro-o-phenylenediamine Product Specification.Link (Parent compound data for analog comparison).

chemical stability of N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Stability of N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine in Aqueous Solutions

Abstract

This technical guide provides a comprehensive framework for assessing the . Directed at researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the fundamental chemical principles governing the compound's potential degradation. We will analyze its structural liabilities, predict primary degradation pathways—with a strong emphasis on oxidation—and provide detailed, field-proven experimental methodologies for a forced degradation study compliant with ICH guidelines. This guide is designed to serve as a self-validating system for establishing a robust stability-indicating analytical method, ensuring the integrity and safety of formulations containing this and structurally related aromatic diamines.

Introduction and Strategic Importance

N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine is an aromatic diamine derivative. Such compounds are significant scaffolds in medicinal chemistry and materials science, often serving as precursors for heterocyclic compounds or as key structural motifs in pharmacologically active agents.[1][2] The assessment of a molecule's stability in aqueous media is a cornerstone of early-phase drug development and chemical process safety.[3][4] Understanding how a compound degrades under various environmental stressors is critical for identifying a viable formulation strategy, determining shelf-life, and ensuring that no toxic degradants are formed.[4]

This guide provides an in-depth analysis of the title compound's stability, structured not as a rigid template, but as a logical progression from theoretical prediction to empirical validation.

Molecular Structure Analysis and Predicted Liabilities

The stability of a molecule is intrinsically linked to its structure. An expert analysis of the functional groups within N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine allows for the prediction of its most probable degradation pathways.

  • Aromatic 1,2-Diamine Core: This is the most reactive moiety concerning stability. Ortho-phenylenediamines are highly susceptible to oxidation, often through the formation of radical intermediates, which can lead to the formation of intensely colored quinone-diimines and subsequently condense into phenazine-type structures.[2][5][6] This oxidative instability is a well-documented characteristic of this functional group and is expected to be a primary degradation pathway.[7]

  • Chloro Substituent: The electron-withdrawing nature of the chlorine atom can decrease the basicity of the adjacent amine groups.[1] While the aryl-chloride bond itself is generally robust against hydrolysis under typical aqueous conditions, its electronic influence can modulate the oxidation potential of the aromatic ring.[8]

  • N-Benzyl Group: The benzyl-nitrogen bond presents another potential point of cleavage. While resistant to simple hydrolysis, it is susceptible to catalytic hydrogenolysis (debenzylation).[9][10] In the context of forced degradation, this pathway is less common but could be triggered under specific reductive or aggressive oxidative conditions.

  • N-Methyl Group: This group is chemically robust and is not considered a primary site for degradation. Its main role is steric and electronic, influencing the nucleophilicity and basicity of the tertiary amine.

Based on this analysis, oxidative degradation is the most significant predicted liability for this molecule in an aqueous environment.

Predicted Chemical Degradation Pathways

A thorough stability investigation must probe for all scientifically plausible degradation mechanisms. The following pathways are prioritized based on the structural analysis.

Oxidative Degradation (High Probability)

Oxidation is the most anticipated degradation route for N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine. This can be initiated by dissolved atmospheric oxygen, trace metal ion catalysis, or oxidizing agents like peroxides.[3][11] The mechanism likely involves the initial formation of a radical cation at one of the nitrogen atoms, followed by dimerization and further oxidation to yield complex, colored products.[5][6][12]

Caption: Predicted oxidative degradation pathway for the parent compound.

Hydrolytic Degradation (Low Probability)

The primary bonds within the molecule (C-N amine, C-C aromatic, C-Cl aryl) are generally stable to hydrolysis across a neutral pH range.[1] However, regulatory guidelines mandate testing under acidic and basic conditions, as extreme pH can catalyze unexpected reactions.[4][11] While significant degradation is not predicted, this stress testing is essential to confirm stability and is a mandatory part of any rigorous study.

Photodegradation (Moderate Probability)

Aromatic amines frequently exhibit photosensitivity and can degrade upon exposure to light, particularly in the UV spectrum.[13][14][15] Degradation can occur via direct absorption of photons or through indirect mechanisms sensitized by other components in a formulation.[16] Therefore, a comprehensive stability assessment must follow the ICH Q1B guideline for photostability testing.[17][18]

A Framework for Stability Assessment: Forced Degradation

A forced degradation (or stress testing) study is the cornerstone of stability assessment. Its purpose is to intentionally degrade the sample to identify likely degradation products, understand the degradation pathways, and, most critically, to develop and validate a stability-indicating analytical method .[3][11] The industry-standard target for degradation is between 5-20%, which is sufficient to produce and detect degradants without destroying the molecule entirely.[11][19]

Table 1: Experimental Design for Forced Degradation Study
Stress ConditionProposed Reagents & ConditionsRationale & Potential Pathway Investigated
Acid Hydrolysis 0.1 M HCl; 60°C for up to 24 hoursEvaluates stability in low pH environments. Standard for all pharmaceutical stability studies.[4][17]
Base Hydrolysis 0.1 M NaOH; 60°C for up to 24 hoursEvaluates stability in high pH environments. Aromatic amines can show pH-dependent stability.[13][15]
Oxidation 3% H₂O₂; Room Temperature for up to 24 hoursDirectly probes the highest-probability degradation pathway for aromatic diamines.[3][5][11]
Thermal 80°C in aqueous solution; 24 hoursAssesses the intrinsic thermal stability of the molecule in solution, separate from hydrolysis.[17]
Photostability ICH Q1B compliant light source (e.g., >1.2 million lux hours and >200 watt hours/m² UV)Determines susceptibility to light-induced degradation, a known risk for this class of compounds.[14][17][18]

Detailed Experimental Methodologies

The trustworthiness of a stability study lies in the meticulous execution of its protocols. The following sections provide a self-validating workflow.

Protocol 1: Preparation of Stock and Test Solutions
  • Stock Solution Preparation: Accurately weigh and dissolve N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine in a suitable solvent (e.g., methanol or acetonitrile) to create a 10 mg/mL stock solution. If solubility is limited, sonication may be required.

  • Aqueous Test Solution: Dilute the stock solution with water (or a relevant buffer system) to a final working concentration, typically around 1 mg/mL.[17] Ensure the final concentration of the organic co-solvent is minimal (<5%) to avoid altering the aqueous degradation kinetics.

  • Sample Matrix: Prepare separate vials for each stress condition outlined in Table 1. Include a control sample stored at 4°C in the dark.

Protocol 2: Execution of Forced Degradation
  • Hydrolysis: To designated vials of the aqueous test solution, add an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve the target molarity. Place in a thermostatically controlled bath at the specified temperature.

  • Oxidation: To a designated vial, add the required volume of 30% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature, protected from light. Monitor closely as oxidation can be rapid.[11]

  • Thermal: Place a designated vial in a thermostatically controlled oven at the specified temperature.

  • Photostability: Place a designated vial in a validated photostability chamber. Wrap a parallel control sample in aluminum foil and place it in the same chamber to serve as a dark control.

  • Sampling and Quenching: Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours). For acid and base hydrolysis samples, immediately neutralize the aliquot with an equimolar amount of base or acid, respectively, to halt further degradation.[17] Dilute all samples to a suitable concentration for analysis.

Protocol 3: Stability-Indicating Analytical Method (HPLC-UV/MS)

The core of the analysis is a chromatographic method that can separate the intact parent compound from all process impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is the industry standard for this task.[20]

  • Instrumentation: An HPLC system equipped with a Photodiode Array (PDA) detector and coupled to a Mass Spectrometer (MS) is ideal. The PDA ensures detection of all chromophoric species, while the MS provides mass information for peak identification. LC-MS/MS is the premier technique for this application.[21]

  • Initial Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 100 x 4.6 mm, 2.7 µm) provides excellent resolving power for this type of analyte.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: PDA scan from 200-400 nm, with specific monitoring at the λmax of the parent compound. MS scan in positive ion mode.

  • Method Validation: The "specificity" of the method is proven by analyzing the stressed samples. The method is considered "stability-indicating" if all degradation products are baseline-resolved from the parent peak and from each other. This is a requirement of the ICH Q2(R1) guideline.[3][18]

Caption: Overall experimental workflow for the forced degradation study.

Conclusion

The is predicted to be primarily dictated by its susceptibility to oxidative degradation, a characteristic feature of its ortho-phenylenediamine core. While hydrolytic degradation is less probable, photolytic instability remains a moderate risk that requires empirical evaluation. The comprehensive forced degradation framework provided in this guide, rooted in ICH principles, offers a robust and scientifically sound strategy for researchers. By systematically applying chemical stressors and utilizing a validated stability-indicating HPLC-MS method, professionals can elucidate the true degradation pathways, identify potential degradants, and generate the critical data needed to advance formulation development, ensure product quality, and meet stringent regulatory expectations.

References

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Mirkhani, V., et al. (n.d.). PHOTODEGRADATION OF AROMATIC AMINES BY Ag-TiO2 PHOTOCATALYST. SID. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Bake, A. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge. [Link]

  • Chen, Y., et al. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. PubMed. [Link]

  • ResearchGate. (2024). Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back reduction, and (quasi-)global modelling. ResearchGate. [Link]

  • ResearchGate. (2015). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. [Link]

  • Ruan, E. D., et al. (2022). Tracking Aromatic Amines from Sources to Surface Waters. PMC. [Link]

  • Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky. [Link]

  • Al-Hamdani, S. A. S., et al. (2018). Auramine O UV Photocatalytic Degradation on TiO2 Nanoparticles in a Heterogeneous Aqueous Solution. MDPI. [Link]

  • Fukatsu, H., et al. (2006). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Applied and Environmental Microbiology. [Link]

  • ResearchGate. (n.d.). Hydrogenolysis of N-benzyl amines. ResearchGate. [Link]

  • Nacher-Mestre, J., et al. (n.d.). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. [Link]

  • Sejbal, J., et al. (2023). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. ResearchGate. [Link]

  • Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

  • Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

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  • Journal of Young Pharmacists. (2024). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Journal of Young Pharmacists. [Link]

  • Wikipedia. (n.d.). o-Phenylenediamine. Wikipedia. [Link]

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  • SciSpace. (n.d.). Oxidation of o-phenylenediamine to 2,3-diaminophenazine in the presence of cubic ferrites MFe2O4 (M = Mn, Co, Ni, Zn) and th. SciSpace. [Link]

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  • ACS Omega. (2021). Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. ACS Omega. [Link]

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Methodological & Application

scale-up procedures for N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine production

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-Up Production of N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine

Introduction

N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine is a substituted o-phenylenediamine (OPD), a class of compounds that serve as critical building blocks in the synthesis of a wide range of heterocyclic molecules.[1] Specifically, OPDs are precursors to benzimidazoles, quinoxalines, and phenazines, structures that are prevalent in pharmaceuticals, agricultural chemicals, and advanced materials.[2][3] The title compound, with its specific substitution pattern, is a valuable intermediate for targeted drug development and materials science applications.

Transitioning the synthesis of such a molecule from laboratory scale to pilot or industrial scale presents significant challenges. Issues such as reaction exotherms, reagent addition rates, mass transfer, and product isolation must be carefully managed to ensure a safe, efficient, and reproducible process. This document provides a detailed guide for the scale-up synthesis of N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine, focusing on a robust and scalable two-step synthetic strategy. The protocols and insights provided are intended for researchers, chemists, and chemical engineers involved in process development and manufacturing.

Synthetic Strategy Overview

The selected synthetic route begins with the commercially available and cost-effective starting material, 4-chloro-2-nitroaniline. The strategy involves two primary transformations:

  • Sequential N-Alkylation: The primary amine of 4-chloro-2-nitroaniline is first N-benzylated and subsequently N-methylated to form the key intermediate, N-benzyl-4-chloro-N-methyl-2-nitroaniline. This sequential approach allows for controlled introduction of the substituents.

  • Chemoselective Nitro Group Reduction: The nitro group of the intermediate is then reduced to an amine, yielding the final product. The chosen method, a Bechamp reduction using iron powder, is a classic and highly reliable industrial process known for its cost-effectiveness and selectivity.[4][5]

This approach avoids more complex or hazardous routes and utilizes readily available reagents, making it suitable for large-scale production.

G cluster_0 Overall Synthetic Workflow A 4-Chloro-2-nitroaniline (Starting Material) B Step 1: N-Benzylation (Benzyl Bromide, Base) A->B C N-Benzyl-4-chloro-2-nitroaniline B->C D Step 2: N-Methylation (Methyl Iodide, Base) C->D E N-Benzyl-4-chloro-N-methyl-2-nitroaniline (Intermediate) D->E F Step 3: Nitro Reduction (Fe, NH4Cl) E->F G N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine (Final Product) F->G

Caption: Overall workflow for the synthesis of the target diamine.

Part 1: Synthesis of N-Benzyl-4-chloro-N-methyl-2-nitroaniline (Intermediate)

Principle and Rationale

The synthesis of the tertiary amine intermediate is achieved through a stepwise Williamson ether-like synthesis, specifically N-alkylation.

  • N-Benzylation: The initial step involves the reaction of 4-chloro-2-nitroaniline with benzyl bromide. A moderately strong base, such as potassium carbonate (K₂CO₃), is used to deprotonate the aniline nitrogen, enhancing its nucleophilicity without being overly reactive, which could cause side reactions. Acetone is a suitable solvent due to its polarity and appropriate boiling point for this reaction.

  • N-Methylation: Following the benzylation, the resulting secondary amine is methylated using methyl iodide. A stronger base, sodium hydride (NaH), is employed to ensure complete deprotonation of the less acidic N-H bond of the N-benzylated intermediate. Tetrahydrofuran (THF) is an excellent solvent choice for reactions involving NaH.

This stepwise process provides better control over the formation of the desired tertiary amine, minimizing the formation of quaternary ammonium salts or unreacted secondary amine.

Detailed Protocol: N-Benzylation
  • Reactor Setup: Charge a suitably sized, clean, and dry reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet with 4-chloro-2-nitroaniline (1.0 eq) and potassium carbonate (1.5 eq).

  • Solvent Addition: Add acetone to the reactor (approx. 5-10 L per kg of starting material).

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes.

  • Reagent Addition: Begin stirring and slowly add benzyl bromide (1.1 eq) to the suspension at room temperature over 1-2 hours. An exotherm is expected; maintain the temperature below 40°C using a cooling jacket.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 56°C) and maintain for 12-18 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Cooling and Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic salts (potassium bromide and excess potassium carbonate) and wash the filter cake with a small amount of acetone.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-4-chloro-2-nitroaniline, which can be used in the next step without further purification.

Detailed Protocol: N-Methylation
  • Reactor Setup: Charge a separate, appropriately sized reactor (purged with nitrogen) with sodium hydride (60% dispersion in mineral oil, 1.2 eq).

  • Solvent and Washing: Add anhydrous THF (3-5 L per kg of NaH) and carefully wash the NaH by stirring and allowing it to settle, then decanting the supernatant containing the mineral oil. Repeat this wash step twice. Caution: Sodium hydride reacts violently with water.[6]

  • Intermediate Addition: Re-suspend the washed NaH in fresh anhydrous THF (5-10 L per kg of the crude benzylated intermediate). Cool the suspension to 0-5°C. Dissolve the crude N-benzyl-4-chloro-2-nitroaniline from the previous step in anhydrous THF and add it slowly to the NaH suspension, maintaining the temperature below 10°C. Hydrogen gas will be evolved.[6]

  • Methylation: Once the addition is complete and hydrogen evolution has ceased, slowly add methyl iodide (1.2 eq) while keeping the temperature below 15°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by HPLC or TLC.

  • Quenching: Carefully quench the reaction by slowly adding isopropanol to consume any excess NaH, followed by the slow addition of water.

  • Extraction: Transfer the mixture to a separation funnel or liquid-liquid extractor. Add ethyl acetate and wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-benzyl-4-chloro-N-methyl-2-nitroaniline as an oil or solid.

Part 2: Reduction to N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine

Principle and Rationale

The conversion of the nitro group to a primary amine is a critical step. While catalytic hydrogenation is a common method, it involves flammable hydrogen gas and expensive catalysts, posing significant scale-up challenges related to safety and cost.[7]

The Bechamp reduction, using iron powder in the presence of an acid catalyst like ammonium chloride in a protic solvent system, is a highly effective and industrially proven alternative.[4] The reaction is initiated by the in-situ generation of hydrochloric acid from ammonium chloride, which activates the iron. The iron then acts as the reducing agent for the nitro group. This method is highly chemoselective, leaving other functional groups such as the chloro- and benzyl- groups intact.

G cluster_1 Nitro Reduction Mechanism (Simplified) A Ar-NO2 (Nitro Group) B Fe(0) / H+ A->B Stepwise Reduction C [Intermediate Species] (e.g., Nitroso, Hydroxylamine) B->C F Fe(II)/Fe(III) Oxides B->F Iron Oxidation D Fe(0) / H+ C->D Further Reduction E Ar-NH2 (Amine Group) D->E

Caption: Simplified schematic of the Bechamp nitro reduction process.

Detailed Protocol: Nitro Reduction
  • Reactor Setup: Charge the reactor with the crude N-benzyl-4-chloro-N-methyl-2-nitroaniline (1.0 eq), iron powder (<100 mesh, 5.0-6.0 eq), and ammonium chloride (5.0-6.0 eq).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v, 10-15 L per kg of nitro-intermediate).

  • Reaction: Begin vigorous stirring and heat the mixture to 80-85°C. The reaction is exothermic, so careful temperature control is required. Maintain this temperature for 3-5 hours. Monitor the reaction by HPLC or TLC until the starting material is consumed.[4]

  • Cooling and Basification: Cool the reaction mixture to 40-50°C. Carefully add a saturated solution of sodium bicarbonate or an aqueous solution of sodium carbonate to quench the acid and precipitate iron salts. Adjust the pH to 8-9.

  • Filtration: Filter the hot mixture through a pad of celite to remove the iron sludge. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

  • Extraction: Combine the filtrate and washes. If ethanol was used, most of it should be removed under reduced pressure. Add ethyl acetate or dichloromethane to the remaining aqueous residue and transfer to a liquid-liquid extractor.

  • Washing: Wash the organic layer with water and then with brine to remove residual inorganic salts.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Part 3: Work-up and Purification

Protocol: Crystallization
  • Solvent Selection: Dissolve the crude N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine in a minimum amount of a hot solvent in which it is soluble (e.g., isopropanol or toluene).

  • Anti-Solvent Addition: Slowly add a non-polar anti-solvent in which the product is poorly soluble (e.g., heptane or hexane) until the solution becomes cloudy.

  • Crystallization: Reheat slightly to get a clear solution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum at a temperature not exceeding 50°C. o-Phenylenediamines can be sensitive to oxidation, so drying under a nitrogen blanket is recommended.[8]

Purity Analysis

The final product's purity should be assessed using standard analytical techniques:

  • HPLC: To determine the percentage purity and identify any impurities.

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.[4]

Data Summary: Key Process Parameters

ParameterN-BenzylationN-MethylationNitro ReductionPurification
Key Reagent (eq) Benzyl Bromide (1.1)Methyl Iodide (1.2)Iron Powder (5.0-6.0)Isopropanol/Heptane
Base/Catalyst (eq) K₂CO₃ (1.5)NaH (1.2)NH₄Cl (5.0-6.0)N/A
Solvent AcetoneAnhydrous THFEthanol/WaterIsopropanol/Heptane
Temperature Reflux (~56°C)0°C to RT80-85°CHot Dissolution, Slow Cool
Typical Time 12-18 hours4-6 hours3-5 hours8-12 hours
Typical Yield >95% (Crude)>90% (Crude)85-95% (Crude)>90% (from crude)

Safety Precautions

Scaling up chemical reactions requires stringent safety protocols. The following points are critical:

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and flame-retardant lab coats.[9]

  • Handling Chloroanilines: 4-chloro-2-nitroaniline and the final product are chloroaniline derivatives. These compounds are toxic if inhaled, ingested, or absorbed through the skin and are potential carcinogens.[10][11][12] All handling should be done in a well-ventilated area, preferably within a fume hood or a ventilated enclosure.

  • Handling Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[6] It must be handled under an inert atmosphere (nitrogen or argon). Use appropriate grounding to prevent static discharge.

  • Handling Alkylating Agents: Benzyl bromide and methyl iodide are lachrymators and toxic. They should be handled with extreme care in a fume hood.

  • Exothermic Reactions: The N-alkylation and, particularly, the nitro reduction steps are exothermic.[7] The reactor must be equipped with adequate cooling capacity, and reagents should be added slowly to maintain temperature control. A runaway reaction plan should be in place.

  • Waste Disposal: All chemical waste, including solvents and reaction byproducts, must be disposed of in accordance with local, state, and federal regulations. Iron sludge may need to be treated as hazardous waste.

References

  • Wikipedia. Aniline. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Barton, J., & Rohan, D. (1991). Chemical reaction hazards associated with the use of sodium borohydride. IChemE Symposium Series.
  • Royal Society of Chemistry. (2024). Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. [Link]

  • St-Jean, F., et al. (2003). Kinetic and Calorimetric Considerations in the Scale-Up of the Catalytic Reduction of a Substituted Nitrobenzene. Organic Process Research & Development. [Link]

  • Techeordie. Safety and Handling of 4-Chloroaniline: A Manufacturer's Perspective. [Link]

  • TSI Journals. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]

  • Martinez, C. A., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development. [Link]

  • Vo, J. C., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. [Link]

  • Loba Chemie. (2016). 3-CHLOROANILINE FOR SYNTHESIS MSDS. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Chloroaniline. [Link]

  • Google Patents.
  • ResearchGate. Large-scale reductive amination and synthesis applications. [Link]

  • Semantic Scholar. Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Fall, Y., & Di Salvo, A. (2020). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development. [Link]

  • Royal Society of Chemistry. Facile reduction of aromatic nitro compounds to aromatic amines catalysed by support-free nanoporous silver. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Szabo-Scandic. Sodium borohydride Safety Data Sheet. [Link]

  • Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Carl ROTH. Safety Data Sheet: Sodium borohydride. [Link]

  • WIPO Patentscope. PURIFICATION METHOD FOR DIAMINE COMPOUND.... [Link]

  • Corma, A., et al. (2018). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews. [Link]

  • Journal of Young Pharmacists. (2024). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. [Link]

  • New Jersey Department of Health. SODIUM BOROHYDRIDE HAZARD SUMMARY. [Link]

  • ACS Publications. (2023). Cu(II)-Catalyzed Cascade of N-Phenyl-o-phenylenediamine with Benzaldehyde.... [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

  • Rasayan Journal of Chemistry. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES.... [Link]

  • Google Patents.
  • MDPI. (2021). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes.... [Link]

  • National Institutes of Health. (2016). Synthesis of 4,5-Disubstituted o‑Phenylenediamines.... [Link]

  • Organic Syntheses. o-PHENYLENEDIAMINE. [Link]

  • Royal Society of Chemistry. (2019). Synthesis of N-heterocycles from diamines via H2-driven NADPH recycling.... [Link]

  • ACS Publications. (2019). Purification of Oleylamine for Materials Synthesis.... [Link]

  • PubMed. (1997). Purification and characterization of diamine oxidase from porcine kidney and intestine. [Link]

  • Crysdot LLC. N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine. [Link]

  • Google Patents. Process for preparing o-phenylenediamine.
  • Patsnap Eureka. Method for preparing o-phenylenediamine by utilizing catalytic reduction of ortho-nitroaniline. [Link]

  • National Institutes of Health. Continuous Flow Synthesis of Nitrosoarenes via Photochemical Rearrangement of Aryl Imines. [Link]

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Application Note: Handling and Storage Protocols for N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Executive Summary

This guide details the rigorous handling, storage, and solubilization protocols for N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine (CAS: 39235-92-2 analog/derivative). As an electron-rich o-phenylenediamine derivative, this molecule exhibits high susceptibility to oxidative degradation. Upon exposure to atmospheric oxygen and light, it rapidly converts into colored quinone diimine species and polymeric aggregates.

Critical Directive: This compound must be treated as air-sensitive and light-sensitive . Failure to maintain an inert atmosphere (Argon/Nitrogen) during storage and handling will result in significant purity loss (<90%) within hours to days, compromising biological assays and synthetic yields.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Understanding the structural basis of instability is the first step in successful handling.

PropertyDetail
Chemical Name

-Benzyl-4-chloro-

-methylbenzene-1,2-diamine
Functional Class Halogenated N-substituted o-phenylenediamine
Molecular Formula

Molecular Weight ~246.74 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity/polymorph)
Appearance Colorless to pale yellow (Pure)

Brown/Purple (Degraded)
Solubility Soluble in DMSO, Ethanol, DCM; Insoluble in water.
pKa (Predicted) ~4.5 (Aniline nitrogen); Tertiary amine is weakly basic due to conjugation.
Structural Vulnerability

The molecule features two amino groups ortho to each other.[1]

  • Position 1 (Tertiary Amine): The

    
    -benzyl-
    
    
    
    -methyl group is electron-donating, increasing the electron density of the benzene ring.
  • Position 2 (Primary Amine): This

    
     group is the primary site of oxidation. The electron push from Position 1 makes Position 2 exceptionally nucleophilic and prone to radical formation [1].
    
  • Position 4 (Chlorine): While electron-withdrawing, it is insufficient to counteract the oxidative lability introduced by the diamine motif.

Stability & Degradation Mechanism[6]

Researchers often misinterpret the "browning" of phenylenediamines as minor contamination. In reality, it represents a catalytic cascade that generates reactive oxygen species (ROS) and cytotoxic byproducts.

The Oxidation Cascade

The degradation follows a radical-mediated pathway similar to unsubstituted o-phenylenediamine (OPD), often used as a peroxidase substrate due to this very instability [2].

  • Initiation: Trace oxygen abstracts a hydrogen from the primary amine (Pos 2), forming a radical cation.

  • Propagation: The radical dimerizes or further oxidizes to form 2,3-diaminophenazine derivatives or quinone diimines (deeply colored chromophores).

  • Consequence: These impurities act as radical scavengers in biological assays (false negatives) or generate fluorescence (false positives).

OxidationPathway Start Pure Diamine (Colorless) Inter Radical Cation Intermediate Start->Inter + O2 / Light End Quinone Diimine / Phenazine (Brown/Purple) Inter->End - 2H+ / - 2e-

Figure 1: Simplified oxidative degradation pathway of o-phenylenediamines. The formation of the quinone species is irreversible and autocatalytic.

Storage Protocols (The "Inert Chain")

Objective: Maintain purity >98% for >6 months.

Receipt and Initial Processing

Do not open the manufacturer's vial on an open benchtop.

  • Inspection: Check for discoloration through the glass. If the solid/oil is dark brown or black, reject the lot immediately.

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation.

Long-Term Storage Conditions
ParameterRequirementRationale
Temperature -20°C (Standard Freezer)Slows kinetic rate of auto-oxidation.
Atmosphere Argon or Nitrogen Overlay Displaces oxygen. Argon is preferred (heavier than air).
Container Amber Glass Vial with Teflon-lined capBlocks UV/Visible light; prevents leaching.
Desiccant Store vial inside a secondary jar with Drierite/SilicaHydroscopic nature accelerates degradation.
The "Aliquot Strategy" (Best Practice)

Repeated freeze-thaw cycles introduce moisture and oxygen.

  • Upon first opening (in a glovebox or under nitrogen stream), dissolve the entire batch in anhydrous DMSO or Ethanol (if suitable for downstream use) or melt gently if low-melting solid.

  • Aliquot into single-use amber vials.

  • Purge each vial with Argon for 30 seconds.

  • Seal with Parafilm and store at -20°C.

Handling & Solubilization Protocols

Objective: Prepare experimental solutions without inducing immediate degradation.

Weighing and Transfer
  • Preferred: Weigh inside a Nitrogen-filled glovebox.

  • Alternative: Use the "Schlenk" technique.[2][3][4][5] Flush the receiving vessel with nitrogen.[5] Rapidly transfer the substance and immediately cap.

Solubilization for Biological Assays

o-Phenylenediamines can auto-oxidize in solution within minutes if the solvent contains dissolved oxygen.

Protocol:

  • Degas Solvents: Use anhydrous DMSO or Ethanol that has been sparged with Nitrogen/Argon for at least 15 minutes or subjected to freeze-pump-thaw cycles [3].

  • Dissolution: Add the solvent to the solid under inert gas flow.

  • Usage Window:

    • Degassed Solution: Stable for ~4-6 hours at Room Temp.

    • Non-degassed Solution: Use immediately (<30 mins).

  • Antioxidant Additive (Optional): If the assay permits, add 0.1% Ascorbic Acid or DTT to the stock solution to scavenge radical initiators.

HandlingWorkflow cluster_0 Critical Handling Path Step1 1. Equilibrate Vial to Room Temp Step2 2. Open under Inert Gas (Ar/N2) Step1->Step2 Step3 3. Dissolve in DEGASSED Solvent Step2->Step3 Step4 4. Use Immediately (<30 min) Step3->Step4

Figure 2: The critical path for handling. Step 3 (Degassed Solvent) is the most frequently skipped step leading to experimental failure.

Safety & HSE Profile

Hazard Classification: Treat as a Toxic Substance and Sensitizer .

  • Acute Toxicity: Likely toxic if swallowed or inhaled (Category 3/4 based on analogs).

  • Sensitization: High risk of skin sensitization (allergic dermatitis) and respiratory sensitization. Phenylenediamines are potent haptens [4].

  • Carcinogenicity: Suspected carcinogen (Category 2). Many halogenated anilines are mutagenic.

PPE Requirements:

  • Gloves: Double-gloving with Nitrile (0.11mm min) is recommended.

  • Respiratory: Handle in a fume hood. If powder form is generated, use a P95/P3 respirator.

  • Waste: Segregate as halogenated organic waste. Do not mix with oxidizing agents (e.g., nitric acid, bleach) as violent reactions or toxic chloramines may form.

References

  • ChemicalBook. (2023). Synthesis and Properties of N1-Benzyl-4-chloro-benzene-1,2-diamine derivatives. Retrieved from

  • Wang, J., et al. (2019). "Direct Blue Light-Induced Autocatalytic Oxidation of o-Phenylenediamine." Analytical Chemistry. Retrieved from

  • Shriver, D. F., & Drezdzon, M. A. (1986).[2] The Manipulation of Air-Sensitive Compounds. Wiley-Interscience. (Standard text for inert gas techniques).

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: o-Phenylenediamine. Retrieved from

  • Santa Cruz Biotechnology. (2023). N1-Benzyl-4-chloro-benzene-1,2-diamine Product Data. Retrieved from

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common low-yield issues encountered during the synthesis of N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine.

I. Understanding the Core Challenges

The synthesis of N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine presents several challenges that can contribute to low yields. The primary issues often revolve around controlling the selectivity of the N-benzylation reaction and minimizing the formation of byproducts. The starting material, 4-chloro-N1-methylbenzene-1,2-diamine, has two nucleophilic nitrogen atoms, and their relative reactivity can be influenced by electronic and steric factors.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you might encounter during your synthesis and provides actionable solutions.

Q1: My primary issue is a low yield of the desired mono-benzylated product. What are the most likely causes?

A low yield of the target compound can stem from several factors, primarily related to side reactions and incomplete conversion. The most common culprits are:

  • Over-alkylation: The formation of a dibenzylated byproduct is a frequent issue. The mono-benzylated product can be more nucleophilic than the starting diamine, leading to a second benzylation reaction.[1][2]

  • Competing N-benzylation: The unsubstituted amino group (-NH2) can also react with the benzylating agent, leading to a mixture of isomers.

  • Poor reactivity of the starting material: The presence of the electron-withdrawing chloro group on the aromatic ring can reduce the nucleophilicity of the amino groups, leading to incomplete reaction.

  • Degradation of reagents or product: The reaction conditions might be too harsh, causing decomposition.

Q2: I am observing a significant amount of a higher molecular weight byproduct. How can I confirm if it is the dibenzylated compound and how can I prevent its formation?

The formation of a dibenzyl-substituted byproduct is a common problem in N-alkylation reactions.[3]

Confirmation:

  • Mass Spectrometry (MS): The dibenzylated product will have a molecular weight corresponding to the addition of two benzyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the dibenzylated product would show a characteristic integration ratio of the benzyl protons to the aromatic and methyl protons.

Prevention Strategies:

StrategyRationaleExperimental Protocol
Control Stoichiometry Using a precise 1:1 molar ratio of the diamine to the benzylating agent can minimize the chance of a second benzylation.[3]Carefully weigh and add the benzylating agent (e.g., benzyl bromide) dropwise to a solution of the diamine.
Use a Large Excess of the Diamine Shifting the molar ratio to favor the diamine increases the probability that the benzylating agent will react with the starting material rather than the mono-benzylated product.Use a 2 to 5-fold molar excess of 4-chloro-N1-methylbenzene-1,2-diamine relative to the benzylating agent.
Lower Reaction Temperature Lowering the temperature can help to control the reaction rate and improve selectivity by favoring the more reactive site.Run the reaction at room temperature or even 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
Choice of Base A bulky, non-nucleophilic base can sterically hinder the approach of the second benzyl group to the already substituted nitrogen.Consider using a bulky base like diisopropylethylamine (DIPEA) instead of smaller bases like triethylamine or potassium carbonate.

Logical Flow for Minimizing Dibenzylation:

Start Low Yield of Mono-benzylated Product Check_Stoichiometry Verify Stoichiometry (Diamine:Benzylating Agent) Start->Check_Stoichiometry Excess_Diamine Use Excess Diamine (2-5 equivalents) Check_Stoichiometry->Excess_Diamine If 1:1 fails Lower_Temp Lower Reaction Temperature (0°C to RT) Excess_Diamine->Lower_Temp Bulky_Base Employ a Bulky Base (e.g., DIPEA) Lower_Temp->Bulky_Base Monitor_TLC Monitor Reaction Closely by TLC Bulky_Base->Monitor_TLC Optimized_Yield Improved Yield of Mono-benzylated Product Monitor_TLC->Optimized_Yield cluster_0 Protecting Group Strategy for Selective N1-Benzylation Start Starting Diamine (4-chloro-N1-methylbenzene-1,2-diamine) Protect Protect -NH2 group (e.g., with Boc anhydride) Start->Protect Benzylate N1-Benzylation of the -NH(Me) group Protect->Benzylate Deprotect Deprotection of the Boc group Benzylate->Deprotect Product Pure N1-Benzylated Product Deprotect->Product

Caption: A protecting group strategy for selective N1-benzylation.

Q4: My reaction is very slow or does not go to completion. What can I do to improve the reaction rate?

Slow reaction rates can be attributed to insufficient reactivity of the starting materials or suboptimal reaction conditions.

Troubleshooting Slow Reactions:

ParameterAdjustment and Rationale
Temperature Gradually increase the reaction temperature. For SN2 reactions, a moderate increase can significantly enhance the rate. Monitor for byproduct formation at higher temperatures.
Solvent Ensure the solvent is appropriate for an SN2 reaction. Polar aprotic solvents like DMF or DMSO can accelerate the reaction compared to less polar solvents like THF. [4][5]
Base The choice of base is crucial. A stronger base can increase the concentration of the deprotonated, more nucleophilic amine. Consider switching from a mild base like K2CO3 to a stronger one like sodium hydride (NaH), but with caution to avoid side reactions.
Catalyst The addition of a catalytic amount of potassium iodide (KI) can be beneficial when using benzyl chloride or bromide, as it generates the more reactive benzyl iodide in situ. [4]

III. Alternative Synthetic Approach: Reductive Amination

If direct N-benzylation proves to be low-yielding, reductive amination is a powerful alternative for forming the N-benzyl bond with high selectivity. [6][7] Reductive Amination Workflow:

This method involves the reaction of the starting diamine with benzaldehyde to form an imine (or iminium ion), which is then reduced in situ to the desired secondary amine.

Diamine 4-chloro-N1-methylbenzene-1,2-diamine Imine_Formation Imine/Iminium Ion Formation Diamine->Imine_Formation Benzaldehyde Benzaldehyde Benzaldehyde->Imine_Formation Reduction In situ Reduction (e.g., NaBH(OAc)3, NaBH3CN) Imine_Formation->Reduction Product N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine Reduction->Product

Caption: The general workflow for reductive amination.

Advantages of Reductive Amination:

  • High Selectivity: The reaction typically occurs at the more nucleophilic N1-methylamino group.

  • Milder Conditions: Often proceeds at room temperature, reducing the risk of side reactions.

  • Avoids Over-alkylation: The in situ reduction of the imine prevents further reaction.

Experimental Protocol: Reductive Amination

  • Dissolve 4-chloro-N1-methylbenzene-1,2-diamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add benzaldehyde (1-1.2 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry, and purify by column chromatography.

IV. Purification Strategies

Proper purification is critical for obtaining a high-purity product.

  • Column Chromatography: This is the most common method for separating the desired product from starting materials and byproducts. A gradient elution with a mixture of hexanes and ethyl acetate is often effective.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes, to find the optimal conditions. [8]

V. References

  • BenchChem. (n.d.). Optimizing N,N-Dibenzylation Reactions: A Technical Support Guide. Retrieved from

  • ChemicalBook. (n.d.). N1-BENZYL-4-CHLORO-BENZENE-1,2-DIAMINE synthesis. Retrieved from

  • ResearchGate. (n.d.). Optimizing the conditions for the reductive amination of benzaldehyde to dibenzylamine. Retrieved from _

  • ResearchGate. (n.d.). Flow reductive amination to afford N-benzylaniline 16. Retrieved from

  • PubMed. (2021). N-Benzylation of 6-aminoflavone by reductive amination and efficient access to some novel anticancer agents via topoisomerase II inhibition. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Prevention of Dibenzyl-Substituted Byproduct Formation. Retrieved from

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from

  • ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from

  • ResearchGate. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?. Retrieved from

Sources

Technical Support Center: Troubleshooting Solubility for N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals experiencing solubility challenges with N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine. Our approach is rooted in foundational physicochemical principles to empower users to not only solve immediate experimental hurdles but also to develop robust, reproducible protocols.

Compound Overview

N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine is an aromatic amine derivative. Its structure, featuring a substituted phenylenediamine core with bulky, non-polar benzyl and methyl groups, confers significant lipophilicity. This inherent hydrophobicity is the primary driver of the solubility challenges commonly observed in aqueous media. The two nitrogen atoms, however, provide basic handles that can be chemically modulated to enhance solubility.

Property Value Reference
CAS Number 893751-54-7
Molecular Formula C₁₄H₁₅ClN₂
Molecular Weight 246.74 g/mol
Predicted XLogP3 ~3.4-4.1 (High Lipophilicity)[1][2]
General Appearance Off-white to light brown solid[3][4]
Storage Temperature 2-8°C, protect from light and air

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving this compound?

For preparing concentrated stock solutions, begin with polar aprotic solvents. Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent primary choices. For applications where these are not suitable, polar protic solvents like ethanol may be used, often requiring gentle heating.[2][5].

Q2: My compound won't dissolve in my aqueous buffer. What is the first thing I should try?

The most common and effective method is the co-solvent approach. First, prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO or DMF. Then, dilute this stock solution into your aqueous buffer to the final desired concentration.[6]. Be aware that the final percentage of the organic solvent should be kept low (typically <1-5%) to avoid impacting biological assays.

Q3: I've dissolved the compound, but the solution has a yellow or brown tint. Is it usable?

Aromatic diamines can be susceptible to air oxidation, which often results in the formation of colored impurities.[3][4]. While a faint color may be acceptable for some initial experiments, significant discoloration suggests potential degradation. It is crucial to use high-purity solvents, consider purging solutions with an inert gas like nitrogen or argon, and store stock solutions at low temperatures (2-8°C or -20°C) to minimize oxidation.[6].

Q4: Can I heat the compound to get it into solution?

Gentle heating (e.g., to 37-50°C) can be an effective method to increase the rate of dissolution, particularly in solvents like ethanol or isopropanol.[7]. However, prolonged exposure to high temperatures can accelerate degradation. Always use the lowest effective temperature for the shortest possible time. Perform a small-scale test and verify compound integrity via an analytical method like HPLC or LC-MS if stability is a concern.

Part 2: In-Depth Troubleshooting Guides

Issue 1: Complete Insolubility in Aqueous Buffers for Biological Assays

This is the most frequent challenge, arising from the compound's hydrophobic nature. The large non-polar surface area makes it thermodynamically unfavorable to form a solution in water.[8][9]. The following workflow provides two robust methods to overcome this.

G start Start: Compound is Insoluble in Aqueous Buffer decision1 Is a small amount of organic co-solvent acceptable in your assay? start->decision1 method_A Method A: Co-Solvent Dilution decision1->method_A Yes method_B Method B: pH Modification (Salt Formation) decision1->method_B No step_A1 1. Prepare a high concentration stock (10-100 mM) in 100% DMSO or DMF. method_A->step_A1 step_A2 2. Add stock solution dropwise to vigorously stirring buffer. step_A1->step_A2 step_A3 3. Visually inspect for precipitation (Tyndall effect). step_A2->step_A3 decision_A4 Is the solution clear? step_A3->decision_A4 success_A Success: Proceed with experiment. Keep final co-solvent % low. decision_A4->success_A Yes fail_A Failure: Precipitation observed. Lower the final concentration or try Method B. decision_A4->fail_A No step_B1 1. Weigh solid compound. Add a small amount of 1N HCl to form a slurry. method_B->step_B1 step_B2 2. Add water or buffer incrementally with sonication until dissolved. step_B1->step_B2 step_B3 3. Adjust final pH carefully if required by the experiment. step_B2->step_B3 success_B Success: Compound is now a soluble hydrochloride salt. step_B3->success_B

Sources

minimizing side reactions during N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine formation

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #CL-DIAMINE-SYN-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

This guide addresses the synthesis of N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine (CAS: 39235-92-2 analog), a critical intermediate often used in the development of benzimidazole-based therapeutics (e.g., antihistamines like Chloropyramine or kinase inhibitors).

The synthesis presents two primary failure modes:

  • Regio-irregularity: Formation of the wrong isomer due to incorrect starting material selection (2,4-dichloro vs. 2,5-dichloro substitution patterns).

  • Hydrodechlorination: Loss of the essential chlorine atom during the nitro-reduction step, typically caused by aggressive catalytic hydrogenation (Pd/C).

Module 1: Synthetic Route & Regioselectivity

User Query: "I am using 2,4-dichloronitrobenzene as my starting material, but my final NMR shows a mixture of isomers. Why?"

Diagnosis: You are experiencing regiochemical competition . The nitro group activates both the ortho and para positions for Nucleophilic Aromatic Substitution (SNAr). In 2,4-dichloronitrobenzene, the amine can attack either the C2 (ortho) or C4 (para) chloride, though C4 is often sterically favored, leading to the wrong isomer.

The Solution: Switch your starting material to 2,5-dichloronitrobenzene .

  • Mechanism: The nitro group activates the C2 position (ortho) via resonance. The C5 position is meta to the nitro group and is electronically unactivated.

  • Result: The nucleophile (N-methylbenzylamine) will exclusively attack C2, ensuring the Chlorine atom remains at C5 (which becomes C4 in the final diamine numbering).

Visualizing the Pathway

G Start 2,5-Dichloronitrobenzene Intermed Intermediate: N-Benzyl-4-chloro-N-methyl- 2-nitroaniline Start->Intermed Selective SNAr (C2 attack) Reagent N-Methylbenzylamine (K2CO3, DMF, 80°C) Reagent->Intermed Product Target: N1-Benzyl-4-chloro- N1-methylbenzene-1,2-diamine Intermed->Product Chemoselective Reduction Reduction Reduction Step (Fe / NH4Cl) WrongStart 2,4-Dichloronitrobenzene WrongProd Mixture of Isomers (Regio-defective) WrongStart->WrongProd Competing C2/C4 attack

Figure 1: Critical pathway selection. Using 2,5-dichloronitrobenzene guarantees the correct substitution pattern.

Module 2: Preventing Dechlorination (The "Silent Killer")

User Query: "My mass spec shows a peak at M-34. I used Pd/C and H2 for the reduction. Did I lose the chlorine?"

Diagnosis: Yes. Hydrodechlorination is a dominant side reaction when reducing nitroarenes containing aryl chlorides using Palladium on Carbon (Pd/C). Palladium facilitates the oxidative addition of the C-Cl bond, replacing it with C-H.

The Solution: Abandon standard catalytic hydrogenation. Switch to Dissolving Metal Reduction (Bechamp Conditions) or Chemoselective Catalysis .

Comparison of Reduction Methods
MethodReagentsCl-RetentionYieldRecommendation
Standard Hydrogenation H2, 10% Pd/CPoor (High Dechlorination)LowAVOID
Bechamp Reduction Fe powder, NH4Cl, EtOH/H2OExcellent 90-98%PREFERRED
Stannous Chloride SnCl2, EtOHGood 80-90%⚠️ Good alternative, but workup is messy (emulsions).
Sulfided Platinum H2, Pt(S)/CVery Good 85-95%✅ Best for scale-up if hydrogenation is required.
Module 3: Validated Experimental Protocols
Protocol A: The SNAr Displacement

Objective: Attach the amine tail without losing the chlorine.

  • Setup: A 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer.

  • Reagents:

    • 2,5-Dichloronitrobenzene (1.0 equiv)

    • N-Methylbenzylamine (1.1 equiv)

    • Potassium Carbonate (K2CO3) (2.0 equiv, anhydrous)

    • Solvent: DMF (Dimethylformamide) or DMSO.

  • Procedure:

    • Dissolve 2,5-dichloronitrobenzene in DMF (5 mL/g).

    • Add K2CO3 followed by N-methylbenzylamine.

    • Heat to 80–90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc).

    • Checkpoint: The spot for the starting material (usually higher Rf) should disappear.

  • Workup: Pour into ice water. The yellow/orange solid (Intermediate) will precipitate. Filter, wash with water, and dry.

Protocol B: The Selective Iron Reduction (Fe/NH4Cl)

Objective: Reduce NO2 to NH2 while preserving the Ar-Cl bond.

  • Reagents:

    • Nitro-Intermediate from Protocol A (1.0 equiv)[1]

    • Iron Powder (Fe) (5.0 equiv, <325 mesh preferred)

    • Ammonium Chloride (NH4Cl) (5.0 equiv)

    • Solvent: Ethanol/Water (3:1 ratio).

  • Procedure:

    • Dissolve the nitro compound in Ethanol.

    • Dissolve NH4Cl in the minimum amount of water and add to the ethanol solution.

    • Add Iron powder in one portion.

    • Heat to Reflux (approx. 80°C) with vigorous stirring.

    • Time: Reaction is typically fast (1–3 hours).[2] The color will change from bright orange/yellow to a darker, muddy slurry (iron oxides).

  • Workup (Crucial for Purity):

    • Hot Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

    • Concentration: Evaporate the ethanol under reduced pressure.

    • Extraction: Dilute the residue with water and extract with Ethyl Acetate or DCM.

    • Drying: Dry organic layer over Na2SO4 and concentrate.

  • Result: The product is usually a dark oil or low-melting solid that darkens on exposure to air (oxidation). Store under Nitrogen/Argon.

Module 4: Troubleshooting FAQ

Q: I see a "dimer" peak in my LC-MS. What is this?

  • A: This is likely an azo-coupling product (

    
    ). This occurs if the reduction medium is too basic. The NH4Cl buffers the reaction to be slightly acidic/neutral (pH 5-6), which suppresses azo formation. Ensure you are using fresh NH4Cl and not substituting it with a stronger base.
    

Q: The iron filtration is clogging my funnel. How do I fix this?

  • A: Iron oxide sludge is fine and sticky.

    • Tip 1: Filter while the solution is still hot .

    • Tip 2: Use a wide pad of Celite.

    • Tip 3: If stuck, add a small amount of methanol to the filter cake to break surface tension.

Q: Can I use Zinc/Acetic Acid instead of Iron?

  • A: Zinc is more aggressive than Iron. While it works, it carries a slightly higher risk of dechlorination or over-reduction if the reaction time is extended. Iron is the "Gold Standard" for chloronitro reduction.

References
  • BenchChem. (2025).[2] Selective Reduction of Nitro Groups: Troubleshooting Guide. (Discusses Fe/NH4Cl vs Pd/C selectivity).

  • Deodato, D., Asad, N., & Dore, T. M. (2022).[1] Synthesis of N1-benzyl-4-chlorobenzene-1,2-diamine derivatives. Bioorganic & Medicinal Chemistry Letters, 72, 128867.[1] (Provides the specific Fe/NH4Cl protocol for this scaffold). [1]

  • ChemicalBook. (n.d.). N1-Benzyl-4-chloro-benzene-1,2-diamine CAS 39235-92-2.[1][3][4] (Confirmation of target structure and properties).

  • Gamble, A. B., et al. (2007).[5] Aryl Nitro Reduction with Iron Powder or Stannous Chloride.[5][6] Synthetic Communications, 37, 2777-2786.[5] (Comparative analysis of Fe vs SnCl2).

  • Lee, M., et al. (2015).[7] Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Journal of Organic Chemistry, 80(15), 7757–7763.[7] (Mechanistic insight on regioselectivity in polychlorinated systems). [7][8]

Sources

Validation & Comparative

X-ray crystallography data for N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine structure confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Structural Elucidation of N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine: A Comparative Guide to SC-XRD vs. Spectroscopy

Executive Summary In the development of antihistamines and ethylenediamine-based ligands, the precise regiochemistry of intermediates is critical. For the molecule N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine (CAS 39235-92-2), a common synthetic challenge arises during the alkylation of 4-chloro-1,2-phenylenediamine: distinguishing between the N1-substituted (para to Cl) and N2-substituted (meta to Cl) isomers.

While High-Field NMR (


H, 

C, 2D-NOESY) provides connectivity data, it often struggles with unambiguous assignment due to overlapping aromatic signals and rapid conformational exchange of the benzyl group. Single Crystal X-Ray Diffraction (SC-XRD) serves as the "Gold Standard" alternative, providing absolute spatial resolution that renders regioisomerism undeniable. This guide outlines the experimental superiority of SC-XRD for this specific structural confirmation.

Part 1: Comparative Analysis (The "Why")

The following table contrasts the "Product" (SC-XRD) against standard spectroscopic alternatives for this specific chlorobenzene derivative.

FeatureSC-XRD (The Gold Standard) High-Field NMR (600 MHz) Mass Spectrometry (HRMS)
Primary Output 3D Electron Density Map (Atomic Positions)Chemical Shift (

) & Coupling Constants (

)
Mass-to-Charge Ratio (

)
Regioisomer ID Definitive. Directly visualizes Cl position relative to the

-alkyl group (Para vs. Meta).
Ambiguous. Relies on subtle shielding effects of Cl on aromatic protons; NOE signals may be weak.Ineffective. Both isomers have identical Exact Mass (

Da).
Stereochemistry Determines absolute configuration (if chiral) and solid-state conformation.Solution-state average; rapid rotation of the Benzyl group blurs spatial data.None.
Sample State Solid (Single Crystal required).[1]Solution (CDCl

, DMSO-

).
Gas Phase / Solution.[2]
Data Confidence

(with

).

(dependent on operator interpretation).

for formula,

for connectivity.
The Scientific Logic: The "Heavy Atom" Advantage

In this specific molecule, the Chlorine atom (Z=17) acts as a "Heavy Atom." In NMR, Cl is electronically withdrawing, affecting neighboring protons, but these effects can be subtle and solvent-dependent. In SC-XRD, Chlorine is an electron-dense scatterer. It dominates the diffraction phase solution, acting as an internal anchor that makes solving the rest of the light atoms (C, N, H) rapid and error-free.

Part 2: Critical Validation Parameters (The "What")

When reviewing the crystallographic data for N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine, the following parameters confirm the validity of the structure.

Structural Connectivity Check (Regiochemistry)

The core objective is to validate the distance between the Chlorine atom and the substituted Nitrogen.

  • Target: N1-Substitution (Para relationship).

  • Validation Metric: The through-bond distance from C4 (Cl-bearing) to C1 (N-bearing) must correspond to a 1,4-substitution pattern.

  • Visual Check: In the solved structure, the Cl atom and the

    
     group should be on opposite ends of the benzene ring axis (approx. 
    
    
    
    vector).
Quality Metrics Table

A publishable dataset must meet these thresholds:

ParameterAcceptable RangeSignificance
R-Factor (

)

(

)
Indicates agreement between the model and observed diffraction intensities.
Goodness of Fit (GoF)

Measures proper weighting of data; deviations suggest systematic errors.
Completeness

(to

Å)
Ensures no missing diffraction spots, vital for accurate bond lengths.
Bond Precision C-C errors

Å
Required to distinguish single vs. double bond character in the phenyl ring.

Part 3: Experimental Protocol (The "How")

This protocol is designed to grow diffraction-quality crystals of the target diamine, which is often an oil or low-melting solid in its crude form.

Phase 1: Crystal Growth (Vapor Diffusion Method)
  • Principle: Slow reduction of solubility drives ordered lattice formation, minimizing defects.

  • Reagents:

    • Target Compound: 20 mg (High purity,

      
       by HPLC).
      
    • Solvent A (Good solvent): Ethanol or Dichloromethane (DCM).

    • Solvent B (Anti-solvent): n-Hexane or Pentane.

Step-by-Step:

  • Dissolution: Dissolve 20 mg of the diamine in 0.5 mL of Solvent A in a small inner vial (4 mL). Ensure complete dissolution; filter if turbid.

  • Setup: Place the open inner vial inside a larger outer jar (20 mL) containing 3 mL of Solvent B.

  • Equilibration: Cap the outer jar tightly. The volatile anti-solvent (Hexane) will diffuse into the solution, slowly raising saturation.

  • Harvest: Store at

    
    C in a vibration-free zone. Inspect for prisms or blocks after 48–72 hours.
    
Phase 2: Data Acquisition & Processing
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 or Rigaku XtaLAB).

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by the Chlorine atom.
  • Temperature: Cool to 100 K (using

    
     stream) to freeze benzyl group rotation and reduce thermal ellipsoids.
    

Workflow Diagram:

CrystallographyWorkflow Sample Crude Diamine (Isomer Mixture) Growth Vapor Diffusion (EtOH / Hexane) Sample->Growth Selection Crystal Selection (Polarized Light) Growth->Selection Diffraction SC-XRD Data Collection (Mo Source, 100K) Selection->Diffraction Solve Structure Solution (SHELXT / Direct Methods) Diffraction->Solve Bragg's Law Refine Refinement (SHELXL) Solve->Refine Least Squares Result Confirmed Structure: N1-Substituted (Para) Refine->Result R1 < 5%

Caption: Workflow for converting crude isomeric mixtures into definitive structural data using SC-XRD.

Part 4: The Regioisomer Decision Matrix

Why choose XRD over NMR? The synthesis of this molecule involves the nucleophilic attack of a secondary amine on an alkyl halide. The steric hindrance of the ortho-amine (N2) vs the para-amine (N1) relative to the Chlorine is the deciding factor.

RegioDecision cluster_NMR Path A: NMR Analysis cluster_XRD Path B: SC-XRD Analysis Start Synthesis Reaction: 4-chloro-1,2-diaminobenzene + Benzyl Bromide Isomers Result: Mixture of Isomers Start->Isomers NMR 1H NMR / NOESY Isomers->NMR XRD X-Ray Diffraction Isomers->XRD Ambiguity Ambiguous: Overlapping Ar-H signals Broad NH peaks NMR->Ambiguity Certainty Definitive: Direct visualization of Cl-C4...C1-N distance XRD->Certainty

Caption: Decision matrix highlighting the risk of ambiguity in NMR versus the certainty of XRD for regioisomer assignment.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience. (Standard text for crystallographic protocols).
  • Gao, L., et al. (2020). "Catalytic asymmetric insertion of diazoesters into aryl-CHO bonds." ChemRxiv. (Provides synthesis context for 1,2-diamine derivatives). Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148–155. (Source for validation metrics). Link

Sources

A Comparative Guide to the Synthetic Routes of N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine is a key intermediate in the synthesis of various pharmaceutically active compounds and functional materials. The strategic placement of its functional groups—a chlorinated phenylenediamine core with distinct N-benzyl and N-methyl substituents—offers a versatile scaffold for further chemical modifications. The efficient and selective synthesis of this molecule is therefore of considerable interest to researchers in medicinal chemistry and materials science. This guide provides an in-depth, objective comparison of three distinct synthetic routes to this target molecule, offering detailed experimental protocols, comparative data, and mechanistic insights to aid researchers in selecting the most suitable pathway for their specific needs.

Comparative Overview of Synthetic Strategies

Three primary synthetic strategies for the preparation of N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine are presented and evaluated:

  • Route A: Late-Stage Benzylation. This approach commences with the readily available 4-chloro-N1-methylbenzene-1,2-diamine and introduces the benzyl group in the final step.

  • Route B: Late-Stage Methylation. In this strategy, the commercially available 4-chloro-2-nitroaniline is first benzylated, then the nitro group is reduced to the corresponding diamine, which is subsequently methylated.

  • Route C: Convergent Nitroaniline Approach. This route involves the initial synthesis of the fully substituted N-benzyl-N-methyl-4-chloro-2-nitroaniline intermediate, followed by a final nitro group reduction to yield the target diamine.

The following sections will provide detailed experimental protocols for each route, a comparative analysis of their respective advantages and disadvantages, and a discussion of the underlying chemical principles.

Route A: Late-Stage Benzylation of 4-chloro-N1-methylbenzene-1,2-diamine

This synthetic pathway focuses on introducing the benzyl group onto the pre-formed 4-chloro-N1-methylbenzene-1,2-diamine. The key challenge in this route is achieving selective N-benzylation at the more sterically hindered secondary amine in the presence of the primary amine.

Experimental Protocol

Step 1: Synthesis of 4-chloro-N1-methylbenzene-1,2-diamine

A plausible synthesis of the starting material, 4-chloro-N1-methylbenzene-1,2-diamine, involves the reduction of 4-chloro-N-methyl-2-nitroaniline.

  • Reaction: To a solution of 4-chloro-N-methyl-2-nitroaniline (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0 eq).

  • Conditions: Heat the mixture at 40°C for 6 hours.

  • Work-up: Concentrate the reaction mixture in vacuo, dilute with ethyl acetate, and wash sequentially with water, cooled 1 M aqueous sodium hydroxide, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify by column chromatography on silica gel.

Step 2: Benzylation of 4-chloro-N1-methylbenzene-1,2-diamine

The selective benzylation of the secondary amine can be achieved via reductive amination with benzaldehyde.

  • Reaction: To a solution of 4-chloro-N1-methylbenzene-1,2-diamine (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent such as dichloromethane or methanol, add a reducing agent like sodium triacetoxyborohydride (1.5 eq).

  • Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify by flash column chromatography on silica gel.

Causality and Mechanistic Insights

Reductive amination is a powerful method for the formation of C-N bonds.[1] The reaction proceeds through the initial formation of an iminium ion intermediate from the reaction of the more nucleophilic primary amine with benzaldehyde. This intermediate is then reduced by the hydride reagent. The selectivity for N-alkylation of the primary amine is generally high in reductive amination protocols.

Sources

A Comparative Guide to the UV-Vis Absorption Characteristics of N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine. In the absence of direct experimental spectra in publicly available literature, this document establishes a robust predictive framework. By dissecting the molecule into its constituent chromophoric and auxochromic groups, we will compare it with well-characterized analogues. This approach allows for a reasoned estimation of its absorption maxima (λmax) and provides a detailed experimental protocol for empirical verification. This guide is intended for researchers in spectroscopy, medicinal chemistry, and drug development who require a foundational understanding of the photophysical properties of novel aromatic diamines.

Theoretical Framework: Deconstructing the Chromophore

The UV-Vis absorption of an organic molecule is dictated by the electronic transitions between molecular orbitals. For N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine, the absorption profile is a composite of the transitions originating from its aromatic systems and modulated by its various substituents.

The core structure is a substituted benzene ring, which typically exhibits two primary absorption bands arising from π → π* transitions: the E2-band (ca. 204 nm) and the B-band (ca. 254 nm). The presence of amino groups, a chloro group, and a benzyl group will significantly influence the positions and intensities of these bands.

  • Aniline as the Parent Chromophore : Aniline, the simplest aromatic amine, serves as our foundational reference. Its UV-Vis spectrum in various solvents shows characteristic absorptions that are sensitive to the electronic effects of substituents.[1]

  • Influence of Substituents :

    • Amino Groups (-NH2, -NHCH3, -NHCH2Ph) : These are powerful auxochromes, meaning they enhance and shift the absorption of the primary chromophore. The lone pair of electrons on the nitrogen atom can delocalize into the π-system of the benzene ring (an n → π* transition), which typically results in a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the B-band.

    • Chloro Group (-Cl) : The chlorine atom exhibits a dual electronic effect: it is inductively electron-withdrawing (-I) but has lone pairs that can be donated through resonance (+R). This often leads to a modest bathochromic shift.

    • N-Benzyl and N-Methyl Groups : N-alkylation of anilines can influence the electronic environment of the amino group.[2][3][4][5] The benzyl group introduces a second aromatic ring, which will contribute its own π → π* transitions, potentially overlapping with the phenylenediamine spectrum. Studies on N-benzylaniline provide a direct comparison for this part of the molecule.[6][7]

Based on this analysis, we can predict that the UV-Vis spectrum of N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine will be more complex than that of simple aniline, with absorption maxima shifted to longer wavelengths (a bathochromic shift) due to the extensive conjugation and the presence of multiple auxochromes.

Proposed Experimental Protocol for Spectral Acquisition

To empirically determine the UV-Vis absorption characteristics of the target compound, the following detailed methodology is proposed. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Materials and Instrumentation
  • Analyte : N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine (Purity >98%)[8][9]

  • Solvents : Spectroscopic grade Methanol, Cyclohexane, and Acetonitrile.

  • Instrumentation : A dual-beam UV-Vis spectrophotometer with a wavelength range of 190-800 nm and a slit width of 1 nm.

  • Cuvettes : Matched 1 cm path length quartz cuvettes.

Workflow for UV-Vis Analysis

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis & Validation A Prepare 1 mM Stock Solution in Methanol B Perform Serial Dilutions (e.g., 50 µM, 25 µM, 10 µM) A->B C Calibrate Spectrophotometer with Solvent Blank B->C D Acquire Spectrum (190-600 nm) C->D E Identify λmax and Record Absorbance D->E H Repeat in Cyclohexane & Acetonitrile D->H F Plot Absorbance vs. Concentration (Beer-Lambert Law) E->F E->F G Calculate Molar Absorptivity (ε) F->G H->C Re-blanking

Caption: Experimental workflow for the determination of UV-Vis absorption characteristics.

Step-by-Step Methodology
  • Stock Solution Preparation : Accurately weigh a sample of N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine and dissolve it in spectroscopic grade methanol to prepare a 1 mM stock solution.

  • Working Solutions : From the stock solution, prepare a series of dilutions (e.g., 50 µM, 25 µM, 10 µM, and 5 µM) using the same solvent.

  • Instrument Blanking : Fill a quartz cuvette with the solvent used for the dilutions (e.g., methanol) and use it to zero the spectrophotometer over the desired wavelength range (190-600 nm).

  • Spectral Measurement : Record the absorbance spectrum for each of the prepared dilutions, starting with the most dilute. Ensure the maximum absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Determination of λmax : Identify the wavelength(s) of maximum absorbance (λmax) from the spectral data.

  • Molar Absorptivity Calculation : Using the absorbance values at λmax for the different concentrations, construct a Beer-Lambert plot (Absorbance vs. Concentration). The slope of the resulting linear fit will be the molar absorptivity (ε) in M-1cm-1.

  • Solvent Effect Analysis : Repeat steps 2-6 using solvents of different polarities, such as cyclohexane (non-polar) and acetonitrile (polar aprotic), to investigate solvatochromic effects.[10][11][12]

Comparative Analysis and Predicted Absorption

The UV-Vis spectrum of the target molecule can be predicted by comparing it to structurally related compounds for which experimental data is available.

CompoundKey Structural FeaturesReported λmax (nm)Expected Influence on Target Molecule
Aniline Parent aromatic amine~230, ~280Provides the fundamental π → π* and n → π* transitions of the amino-benzene system.[1]
4-Chloro-o-phenylenediamine Diamine, Chloro-substituentNot explicitly found, but o-phenylenediamine absorbs around 235 and 285 nm.The two amino groups will cause a significant bathochromic shift. The chloro group will contribute a smaller red shift.[13][14]
N-Benzylaniline N-Benzyl substituent~245, ~290The benzyl group adds a second chromophore and its N-substitution slightly shifts the aniline bands.[6][7]
N1-Methyl-4-chloro-benzene-1,2-diamine N-Methyl substituentNo data found.The methyl group is a weak electron-donating group and is expected to have a minor bathochromic effect.
Predicted Spectrum

G cluster_base Base Structure cluster_mods Structural Modifications cluster_target Predicted Spectrum Aniline Aniline (~280 nm) Cl + Chloro Group Aniline->Cl Bathochromic Shift NH2 + 2nd Amino Group Cl->NH2 Strong Bathochromic Shift Benzyl + N-Benzyl Group NH2->Benzyl Further Shift + Benzyl Bands Methyl + N-Methyl Group Benzyl->Methyl Minor Shift Target Target Molecule (λmax > 290 nm) Methyl->Target

Caption: Logical relationship of substituent effects on the predicted λmax.

Considering the cumulative effects:

  • Starting with the aniline B-band around 280 nm.

  • Adding a second amino group (as in phenylenediamine) will cause a significant bathochromic shift.

  • The chloro substituent will induce a further, smaller red shift.

  • The N-benzyl group introduces its own absorption and will contribute to the overall conjugated system.

  • The N-methyl group will have a minor bathochromic influence.

Therefore, it is predicted that N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine will exhibit a primary absorption band (λmax) significantly red-shifted from that of aniline, likely in the range of 300-320 nm. A secondary, more intense band at a shorter wavelength (around 240-260 nm) corresponding to the E-band and benzyl absorptions is also expected. The exact λmax and molar absorptivity (ε) will be dependent on the solvent used, with more polar solvents potentially leading to further shifts due to solute-solvent interactions.[10][12]

Conclusion

This guide provides a comprehensive theoretical and practical framework for understanding the UV-Vis absorption characteristics of N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine. By leveraging comparative data from simpler, structurally related molecules, we predict a complex spectrum with a primary absorption maximum significantly red-shifted into the 300-320 nm range. The provided experimental protocol offers a clear and robust pathway for the empirical validation of these predictions. This work serves as a critical starting point for any research involving the photophysical or analytical characterization of this and similar complex aromatic diamines.

References

  • Solvent Hydrogen Bonding and Structural Effects on Nucleophilic Substitution Reactions: Part 5 – Reaction of 2-Bromo-5-nitropyridine with para-Substituted Anilines in Acetonitrile/Dimethylformamide Mixtures. Journal of Molecular Liquids. [Link]

  • Molecular Spectroscopic Characterization and Electronic Structure Analysis of N- benzylaniline- A DFT Approach. Journal of Advances in Physics. [Link]

  • Molecular Spectroscopic Characterization and Electronic Structure Analysis of N- benzylaniline- A DFT Approach. Research Bible. [Link]

  • Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. Science Publishing Group. [Link]

  • UV-vis spectrum of diamine (5) and PA1-PA5. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry. [Link]

  • UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. MDPI. [Link]

  • Spectrophotometric Studies of N-Benzylideneaniline Ligand and its Nickel Complex. ARC Journals. [Link]

  • Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Der Pharma Chemica. [Link]

  • UV-Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b']Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}). PubMed. [Link]

  • Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. ARC Journals. [Link]

  • UV-vis (a) and fluorescence (b) spectra of diamine (3) and PEI(1-5). ResearchGate. [Link]

  • Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. IISTE. [Link]

  • Synthesis, spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline derivatives. JETIR. [Link]

  • Part 11: Solvent Effects in the UV Visible Spectroscopy. YouTube. [Link]

  • The Spectrum of Aniline Violet in presence of different solvents. ResearchGate. [Link]

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Publishing. [Link]

  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. [Link]

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. PMC. [Link]

  • The result of N-alkylation of aniline in optimal conditions. ResearchGate. [Link]

  • UV-visible spectra of o-phenylenediamine (OPDA) (A) and it analogous polymer (POPDA) (B). ResearchGate. [Link]

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. ResearchGate. [Link]

  • 4-chloro-N1-phenylbenzene-1,2-diamine. PubChem. [Link]

  • 4-chloro-M-phenylenediamine. PubChem. [Link]

  • 1,2-Benzenediamine, 4-chloro-. NIST WebBook. [Link]

  • Experimental UV-Vis spectra of 4-chloro-2-[(furan-2-ylmethyl)amino]. ResearchGate. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine

[1]

Executive Summary & Chemical Profile

N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine is a halogenated aromatic amine intermediate.[1][2][3] Due to the presence of the chloro-substituent and the phenylenediamine core, this compound must be handled as a suspected carcinogen and a marine pollutant .[1] Improper disposal can lead to the formation of toxic chloramines or groundwater contamination.[1][4]

Operational Directive: Treat all waste containing this compound as RCRA Hazardous Waste . Do not dispose of down drains or in municipal trash.[1][5]

Chemical Identification Table
ParameterDetail
Chemical Name N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine
CAS Number 893751-54-7
Molecular Formula C₁₄H₁₅ClN₂
Molecular Weight 246.74 g/mol
Hazard Class Toxic / Irritant / Suspected Carcinogen (Based on o-phenylenediamine analogs)
Waste Stream Halogenated Organic Waste

Safety Precautions: The "Barrier Protocol"

Before initiating any disposal workflow, establish a safety barrier to prevent dermal absorption and inhalation, which are the primary routes of exposure for aromatic amines.[1]

  • Respiratory Protection: Use a NIOSH-approved N95 particulate respirator at minimum; a half-face respirator with organic vapor/acid gas cartridges (OV/AG) is recommended if handling solutions.[1]

  • Dermal Protection: Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Laminate film (Silver Shield) for prolonged handling.

  • Engineering Controls: All transfers must occur inside a certified chemical fume hood.

Waste Characterization & Segregation

Effective disposal relies on strict segregation at the point of generation.[1] Mixing this compound with incompatible oxidizers (e.g., nitric acid, peroxides) can result in exothermic reactions or the release of toxic gases.[1]

Segregation Logic
  • Solid Waste: Pure substance, contaminated weighing boats, solid reaction byproducts.[1]

  • Liquid Waste: Mother liquors, wash solvents (e.g., DCM, Ethyl Acetate).[1]

  • Sharps/Debris: Contaminated needles, glass pipettes.

Visual Workflow: Disposal Decision Matrix

The following diagram outlines the logical flow for segregating and processing waste streams containing N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine.

DisposalWorkflowStartWaste Generation(N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine)CheckStateDetermine Physical StateStart->CheckStateSolidSolid WasteCheckState->Solid Powder/Crystals LiquidLiquid/SolutionCheckState->Liquid Dissolved SolidContainerContainer: Wide-mouth HDPELabel: 'Hazardous Waste - Toxic Solid'Solid->SolidContainerLiquidContainerContainer: Glass/HDPE CarboyLabel: 'Halogenated Organic Solvents'Liquid->LiquidContainerSegregationSegregate from Oxidizers(Prevent Nitration/Exotherms)SolidContainer->SegregationLiquidContainer->SegregationDisposalTransfer to EHS/Waste VendorMethod: High-Temp IncinerationSegregation->Disposal

Caption: Decision matrix for segregating solid and liquid waste streams to ensure compliance with halogenated organic waste protocols.

Detailed Disposal Procedures

Protocol A: Solid Waste Disposal

Applicability: Expired pure compound, spill cleanup residues, or solid reaction precipitates.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated hazardous waste drum.[1] Avoid metal containers if the waste is acidic.[1]

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine (100%)"[1]

    • Hazard Checkboxes: Toxic, Irritant.[1]

  • Transfer: Using a plastic spatula, transfer the solid into the container. Do not generate dust.[1] Wipe the spatula with a solvent-dampened Kimwipe and add the wipe to the solid waste container.[1]

  • Sealing: Screw the lid tight. If the container is not full, store it in a secondary containment tray within a satellite accumulation area (SAA).[1]

Protocol B: Liquid Waste Disposal (Solutions)

Applicability: Reaction mixtures, mother liquors, or HPLC waste.[1]

  • Solvent Compatibility: Ensure the carrier solvent (e.g., Dichloromethane, Methanol) is compatible with the waste container (typically HDPE or Amber Glass).[1]

  • Classification: This must be classified as Halogenated Solvent Waste due to the chlorine atom on the aromatic ring.

    • Note: Even if dissolved in a non-halogenated solvent (like Ethanol), the presence of the chlorinated solute often mandates disposal in the halogenated stream to prevent contamination of fuel-blending streams.[1]

  • pH Check: If the solution is acidic (e.g., post-reaction mixture), neutralize to pH 6–8 using Sodium Bicarbonate (NaHCO₃) before bottling, unless your facility allows acidic organic waste.[1]

  • Transfer: Pour into the "Halogenated Waste" carboy using a funnel. Leave at least 10% headspace to allow for expansion.[1]

Protocol C: Empty Container Management

Applicability: Original vials or bottles that appear empty.

  • Triple Rinse: Rinse the empty vial three times with a small volume of a compatible solvent (e.g., Acetone or Methanol).[1]

  • Rinsate Disposal: Pour all three rinses into the Liquid Waste container (Protocol B).

  • Defacing: Cross out the original label or remove it.[1]

  • Final Disposal: If triple-rinsed, the glass vial can typically be discarded in the "Broken Glass/Sharps" container (verify with local EHS regulations; some strict jurisdictions require the glass itself to be treated as hazardous waste).[1]

Emergency Spill Management

In the event of a spill, rapid containment is critical to prevent environmental release.[1]

  • Evacuate & Ventilate: Clear the immediate area.[1] Ensure the fume hood is operating at maximum flow.

  • PPE Upgrade: Wear splash goggles and double nitrile gloves.[1]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste bag.[1]

    • Liquids: Surround with absorbent boom or vermiculite.[1] Do not use sawdust (combustible).

  • Decontamination: Scrub the surface with a soap and water solution.[1] Collect all absorbent materials and cleaning wipes into the Solid Waste container.

Regulatory Compliance & References

Regulatory Status[1][5]
  • RCRA (USA): While this specific CAS may not be explicitly P- or U-listed, it should be managed as a characteristic hazardous waste (Toxicity) or by the "Mixture Rule" if mixed with listed solvents.[1]

  • Destruction Method: The preferred method for halogenated aromatic amines is High-Temperature Incineration with flue gas scrubbing to capture Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) gases [1].[1]

References
  • ScienceMadness Wiki. (2025).[1] Proper Disposal of Halogenated Aromatic Amines. Retrieved February 14, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.